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Compound of Interest

Compound Name: 2-(Boc-aminomethyl)phenol

Cat. No.: B023814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and a detailed synthetic protocol for 2-(Boc-aminomethyl)phenol, also known as tert-butyl (2-

hydroxybenzyl)carbamate. This compound is a valuable intermediate in organic synthesis,

particularly in the development of pharmaceuticals and other bioactive molecules. The

presence of a phenolic hydroxyl group, a protected amine, and an aromatic ring makes it a

versatile building block.

Spectroscopic Data Summary
The following tables summarize the predicted and experimentally observed spectroscopic data

for 2-(Boc-aminomethyl)phenol. The predicted values are derived from the analysis of

structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-(Boc-aminomethyl)phenol
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.0 - 10.0 br s 1H Ar-OH

~7.18 dd 1H Ar-H

~7.12 td 1H Ar-H

~6.85 dd 1H Ar-H

~6.78 td 1H Ar-H

~5.0 - 5.5 br s 1H NH

~4.25 d 2H CH₂-NH

1.45 s 9H C(CH₃)₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for 2-(Boc-aminomethyl)phenol

Chemical Shift (δ, ppm) Assignment

~156.5 C=O (carbamate)

~155.0 C-OH (aromatic)

~129.0 Ar-CH

~128.5 Ar-CH

~124.0 Ar-C (quaternary)

~119.0 Ar-CH

~116.0 Ar-CH

~79.5 C(CH₃)₃

~40.0 CH₂-NH

28.3 C(CH₃)₃
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Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-(Boc-aminomethyl)phenol

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
O-H stretch (phenol, H-

bonded)

3350 - 3310 Medium N-H stretch (carbamate)

3100 - 3000 Medium C-H stretch (aromatic)

2980 - 2850 Medium C-H stretch (aliphatic)

1710 - 1680 Strong C=O stretch (carbamate)

1600, 1490 Medium-Strong C=C stretch (aromatic ring)

1530 - 1500 Medium N-H bend (carbamate)

1250, 1160 Strong
C-O stretch (phenol and

carbamate)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-(Boc-aminomethyl)phenol
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m/z Ion Notes

223.12 [M]⁺ Molecular ion

167.08 [M - C₄H₈]⁺
Loss of isobutylene from Boc

group

150.08 [M - C₄H₉O]⁺ Loss of tert-butoxy group

124.07 [M - C₅H₉O₂]⁺ Loss of Boc group

107.05 [HO-C₆H₄-CH₂]⁺ Benzyl cation fragment

91.05 [C₇H₇]⁺ Tropylium ion

Technique: Electron Ionization (EI).

Experimental Protocols
Synthesis of 2-(Boc-aminomethyl)phenol
This protocol outlines the synthesis of 2-(Boc-aminomethyl)phenol from 2-

(aminomethyl)phenol.

Materials:

2-(aminomethyl)phenol

Di-tert-butyl dicarbonate (Boc₂O)

Sodium bicarbonate (NaHCO₃) or a tertiary amine base (e.g., triethylamine)

Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of THF and water

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Ethyl acetate

Hexane

Deionized water
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Procedure:

Dissolution: In a round-bottom flask, dissolve 2-(aminomethyl)phenol (1.0 eq) in the chosen

solvent (e.g., a 1:1 mixture of THF and water).

Base Addition: Add sodium bicarbonate (1.5 - 2.0 eq) to the solution.

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-

wise at room temperature.

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up:

If a biphasic system was used, separate the organic layer. Extract the aqueous layer with

ethyl acetate (3 x 50 mL).

If a single organic solvent was used, remove the solvent under reduced pressure. Dissolve

the residue in ethyl acetate.

Wash the combined organic layers with deionized water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude

product.

Purification: The crude product can be purified by column chromatography on silica gel using

a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(Boc-
aminomethyl)phenol as a solid.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like 2-(Boc-aminomethyl)phenol.
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General workflow for spectroscopic analysis.

This guide provides essential data and protocols for researchers working with 2-(Boc-
aminomethyl)phenol. The presented spectroscopic information, combined with the detailed

synthetic procedure, will facilitate its use in various research and development applications.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-(Boc-
aminomethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023814#spectroscopic-data-nmr-ir-ms-of-2-boc-
aminomethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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